![molecular formula C22H17ClN2O4S B2516242 [2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]methyl 2-chloroquinoline-4-carboxylate CAS No. 1197488-01-9](/img/structure/B2516242.png)
[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]methyl 2-chloroquinoline-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]methyl 2-chloroquinoline-4-carboxylate is a complex organic compound that features a combination of thiazole and quinoline moieties. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds. The presence of the dimethoxyphenyl group further enhances its potential for diverse chemical reactivity and biological interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]methyl 2-chloroquinoline-4-carboxylate typically involves multi-step organic reactions. One common approach includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone. The quinoline moiety can be introduced via a Friedländer synthesis, which involves the condensation of an aniline derivative with a ketone. The final coupling of the thiazole and quinoline units can be achieved through a nucleophilic substitution reaction, where the thiazole derivative reacts with 2-chloroquinoline-4-carboxylic acid under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]methyl 2-chloroquinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the chloroquinoline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can react with the chloro group under basic conditions to form new derivatives.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could produce a variety of amine or thiol derivatives.
科学研究应用
Chemistry
In chemistry, [2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]methyl 2-chloroquinoline-4-carboxylate is used as a building block for synthesizing more complex molecules
Biology and Medicine
Biologically, this compound has shown promise in medicinal chemistry due to its potential pharmacological activities. It can be used as a lead compound for developing new drugs targeting specific diseases, such as cancer, bacterial infections, and inflammatory conditions .
Industry
In the industrial sector, this compound can be utilized in the development of new materials with specific properties, such as enhanced stability or reactivity. Its diverse chemical reactivity makes it a valuable component in the synthesis of advanced materials.
作用机制
The mechanism of action of [2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]methyl 2-chloroquinoline-4-carboxylate involves its interaction with various molecular targets. The thiazole and quinoline moieties can interact with enzymes and receptors, modulating their activity. The compound may inhibit specific enzymes involved in disease pathways or bind to receptors to alter cellular signaling .
相似化合物的比较
Similar Compounds
[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]methyl 2-chloroquinoline-4-carboxylate: shares similarities with other thiazole and quinoline derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both thiazole and quinoline moieties allows for a broader range of interactions with biological targets, making it a versatile compound for various applications .
属性
IUPAC Name |
[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]methyl 2-chloroquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O4S/c1-27-18-8-7-13(9-19(18)28-2)21-24-14(12-30-21)11-29-22(26)16-10-20(23)25-17-6-4-3-5-15(16)17/h3-10,12H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPZIQBRSCZRAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=CS2)COC(=O)C3=CC(=NC4=CC=CC=C43)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
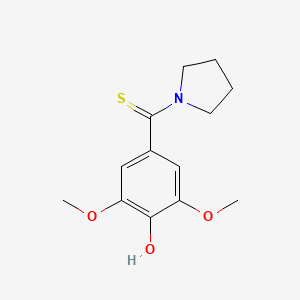
![3-(8-Methyl-1,2,3a,4,5,6-hexahydro-pyrazino-[3,2,1-jk]carbazol-3-yl)propionic acid](/img/structure/B2516162.png)

![1-{8-[2-(2H-1,3-benzodioxol-5-yl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione](/img/structure/B2516165.png)
![N-(3-methoxyphenyl)-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidine-1-carboxamide](/img/structure/B2516166.png)
![N-([3,3'-bipyridin]-5-ylmethyl)-3-(4-(methylsulfonyl)phenyl)propanamide](/img/structure/B2516168.png)
![N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2516169.png)
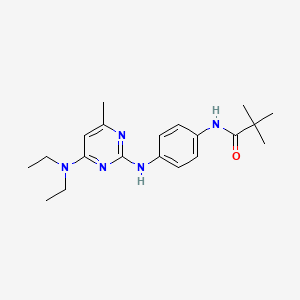
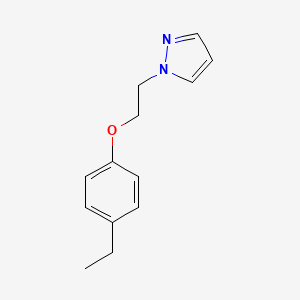
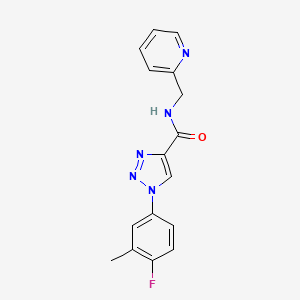
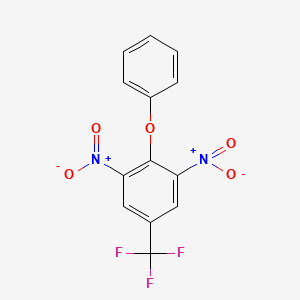
![4-((2-(5-chloro-2-methylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2516176.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonamido)benzamide](/img/structure/B2516177.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide](/img/structure/B2516178.png)
